(3R*,4S*)-1-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-4-cyclopropylpyrrolidin-3-amine
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Overview
Description
Synthesis Analysis
The synthesis of related pyrazole derivatives typically involves multicomponent domino reactions, which are efficient for generating densely functionalized molecules. For example, a library of 4H-pyrano[2,3-c]pyrazol-6-amines was synthesized using an L-proline-catalyzed, on-water four-component domino reaction, demonstrating the versatility of pyrazole syntheses in aqueous media (Prasanna, Perumal, & Menéndez, 2013). This approach underscores the potential pathways for synthesizing complex pyrazole-containing compounds like the one .
Molecular Structure Analysis
Structural examination of pyrazole derivatives often involves single-crystal X-ray diffraction and Hirshfeld surface analysis. For instance, the synthesis, crystal structure, and Hirshfeld surface analysis of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine have been reported, highlighting the importance of understanding the supramolecular characteristics, including π–π stacking and hydrogen bonding (Joekar, Hiscock, & Dawe, 2023).
Chemical Reactions and Properties
Pyrazole derivatives engage in various chemical reactions, demonstrating their reactivity and potential utility in synthetic chemistry. The switchable synthesis of pyrroles and pyrazines from 1,2,3-triazoles and isoxazoles under Rh(II)-catalyzed conditions illustrates the diverse chemical reactivity of pyrazole-containing compounds (Rostovskii et al., 2017).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. These properties are often determined using techniques like X-ray crystallography, as seen in the study of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its ester, providing insights into the solid-state structure and potential intermolecular interactions (Kumarasinghe, Hruby, & Nichol, 2009).
properties
IUPAC Name |
1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-3-(4-chloropyrazol-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN4O/c14-10-5-16-18(6-10)4-3-13(19)17-7-11(9-1-2-9)12(15)8-17/h5-6,9,11-12H,1-4,7-8,15H2/t11-,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMILYJCLGHSDIH-NEPJUHHUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CN(CC2N)C(=O)CCN3C=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@H]2CN(C[C@@H]2N)C(=O)CCN3C=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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